8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

Synthetic chemistry Ramelteon intermediates Debromination

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- (CAS 1221160-70-8; C₁₁H₉BrO₂; MW 253.09 g/mol) is a monobrominated tricyclic indeno-furan ketone that serves as a critical late-stage intermediate in the synthesis of ramelteon, an FDA-approved MT₁/MT₂ melatonin receptor agonist. Unlike the fully dehalogenated parent core (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, CAS 196597-78-1) or the dibrominated analog (4,5-dibromo derivative, CAS 196597-77-0), the 5-bromo substitution pattern confers a well-characterized melting point of 149–151 °C and enables a defined single-step catalytic hydrogenolysis debromination to the final tricyclic core.

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
Cat. No. B12629649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
Molecular FormulaC11H9BrO2
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C3CCOC3=CC(=C21)Br
InChIInChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2
InChIKeyWBYZCPYZHMZPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one: Procurement-Grade Intermediate for Melatonin Agonist Synthesis


8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- (CAS 1221160-70-8; C₁₁H₉BrO₂; MW 253.09 g/mol) is a monobrominated tricyclic indeno-furan ketone that serves as a critical late-stage intermediate in the synthesis of ramelteon, an FDA-approved MT₁/MT₂ melatonin receptor agonist [1]. Unlike the fully dehalogenated parent core (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, CAS 196597-78-1) or the dibrominated analog (4,5-dibromo derivative, CAS 196597-77-0), the 5-bromo substitution pattern confers a well-characterized melting point of 149–151 °C and enables a defined single-step catalytic hydrogenolysis debromination to the final tricyclic core [2]. This compound is primarily procured as a reference standard, impurity marker, or synthetic intermediate by pharmaceutical R&D and analytical quality control laboratories working on ramelteon and related melatonin receptor modulators.

Why Generic Substitution of 5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with Other Indeno-furan Analogs Fails in Ramelteon-Related Workflows


The indeno[5,4-b]furan-8-one scaffold presents three chemically distinct bromination states—non-brominated (CAS 196597-78-1), 4-bromo (CAS 196597-69-0), 5-bromo (CAS 1221160-70-8), and 4,5-dibromo (CAS 196597-77-0)—each with divergent reactivities, physical properties, and application contexts. The non-brominated parent core lacks the halogen handle required for downstream functionalization via cross-coupling or directed ortho-metalation chemistry, limiting its utility to end-product reference standard use [1]. The 4,5-dibromo analog, while the most commonly cited intermediate in patent literature, presents a fundamentally different debromination profile requiring simultaneous removal of two bromine atoms, which complicates reaction monitoring and can introduce partially debrominated impurities [2]. The 4-bromo regioisomer (CAS 196597-69-0) and the 5-bromo compound are constitutional isomers with identical molecular formulas and molecular weights (253.09 g/mol), making them analytically indistinguishable by mass spectrometry alone; substitution of one for the other without confirmatory chromatographic or spectroscopic verification introduces a risk of regioisomer misassignment that can propagate through an entire synthetic sequence . These differences mean that procurement decisions cannot be based on scaffold similarity alone—the specific bromine position and count directly determine the compound's fitness for a given experimental purpose.

Quantitative Differentiation Evidence: 5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Versus Closest Analogs


Single vs. Double Bromine Substitution: Impact on Synthetic Step Economy in Ramelteon Intermediate Preparation

The 5-bromo compound (monobrominated, MW 253.09) requires only one debromination step to reach the non-halogenated ramelteon core (MW 174.20), whereas the 4,5-dibromo compound (MW 331.99) requires two sequential or simultaneous debromination events . In the published improved synthesis of the core intermediate, 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg batch) was subjected to catalytic hydrogenolysis with Pd/C and NaOAc in methanol at 40°C under 0.29–0.49 MPa H₂ for 8 hours [1]. The monobrominated 5-bromo compound, by contrast, would require less forcing conditions and potentially shorter reaction times owing to the single C–Br bond cleavage, reducing both catalyst loading requirements and the risk of over-reduction side products.

Synthetic chemistry Ramelteon intermediates Debromination

Melting Point as a Practical Identity and Purity Discriminator for Regioisomeric 4-Bromo vs. 5-Bromo Compounds

The 5-bromo compound (CAS 1221160-70-8) exhibits a melting point of 149–151 °C , which differs from that of the non-brominated parent core (melting point 133–134 °C per CAS Common Chemistry [1]) and from the 4,5-dibromo analog (melting point 224–226 °C ). While the melting point of the 4-bromo regioisomer (CAS 196597-69-0) has not been independently reported in open-access authoritative databases—only predicted boiling point (399.3±42.0 °C) and density (1.672±0.06 g/cm³) data are available —the 5-bromo compound's experimentally validated melting point provides an immediate, instrument-free batch identity confirmation tool that is not equally available for the 4-bromo regioisomer.

Analytical chemistry Regioisomer identification Melting point

BRD4-BD2 Bromodomain Binding Affinity: A Divergent Biological Profile from the Parent Melatonin Agonist Scaffold

The 5-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one core (as embedded within a larger chemical probe structure) has been profiled against the BRD4 bromodomain BD2 in a BROMOscan assay, yielding a Kd of 63 nM for the compound designated CHEMBL4218735 [1]. By contrast, the canonical ramelteon scaffold (non-brominated indeno-furan core) has no reported affinity for BRD4 bromodomains, as its pharmacological activity is exclusively mediated through MT₁ (Ki = 0.014 nM) and MT₂ (Ki = 0.112 nM) melatonin receptors [2]. This divergent target engagement profile suggests that bromination at the 5-position fundamentally alters the compound's biological recognition landscape, opening applications beyond melatonin receptor pharmacology—specifically in epigenetic probe development targeting the BET bromodomain family.

Bromodomain inhibition BRD4-BD2 Drug repurposing

Positional Selectivity of Bromination: Unique Synthetic Accessibility of the 5-Bromo Isomer via Electrophilic Aromatic Substitution

In the Takeda-originated ramelteon synthesis route, electrophilic bromination of the saturated propionic ester intermediate with Br₂ in HOAc yields exclusively the 7-bromo derivative (numbering corresponding to the indan system, equivalent to the 5-position in the indeno-furan nomenclature after cyclization), and subsequent bromination with Br₂/Fe in HOAc is required to install the second bromine atom at the adjacent position to produce the 6,7-dibromo (4,5-dibromo) derivative [1]. The 5-bromo compound is therefore accessible through a shorter synthetic sequence—one fewer bromination step—than the 4,5-dibromo analog. Furthermore, the alternative 4-bromo regioisomer cannot be accessed through this same electrophilic bromination pathway because the directing effects of the fused furan ring favor electrophilic attack at the position para to the oxygen (i.e., the 5-position), not the 4-position. This inherent regioselectivity makes the 5-bromo compound the synthetically logical and more readily accessible monobrominated intermediate.

Regioselective bromination Synthetic route differentiation Intermediate sourcing

Overall Synthetic Yield Comparison: 5-Bromo-Containing Route vs. Non-Brominated Approaches

The improved synthetic route published by Huang et al. (2012)—which proceeds through a 5-bromobenzofuran intermediate and utilizes bromination/Friedel-Crafts acylation/catalytic hydrogenolysis debromination sequence—achieves an overall yield of approximately 49.9% for the final 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one core [1]. Critically, the 5-bromo compound represents the brominated intermediate that immediately precedes the final hydrogenolysis step in this route. In contrast, older alternative routes that avoid brominated intermediates altogether (e.g., direct cyclization approaches) face challenges with regiochemical control, while routes relying on the 4,5-dibromo intermediate require more forcing debromination conditions and carry a higher catalyst burden [2]. The 5-bromo compound thus occupies a strategic 'sweet spot'—sufficiently activated for clean transformation yet requiring only a single debromination to reach the final product.

Process chemistry Synthetic yield Scale-up viability

Procurement-Relevant Application Scenarios for 5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one


Ramelteon Impurity Profiling and Reference Standard Qualification

As a well-characterized monobrominated intermediate with an experimentally verified melting point of 149–151 °C , the 5-bromo compound serves as a critical reference marker in ramelteon impurity profiling. Its presence, absence, or quantification by HPLC can distinguish between synthetic routes employing monobrominated versus dibrominated intermediates. Analytical laboratories supporting ANDA filings or API release testing should procure this compound alongside the 4,5-dibromo analog (CAS 196597-77-0) and the non-brominated core (CAS 196597-78-1) to establish a complete impurity fate-and-purge profile across the synthetic pathway.

Process Development for Streamlined Ramelteon Intermediate Manufacturing

For process chemistry teams evaluating synthetic route options, the 5-bromo compound represents the key isolable intermediate in the high-yield (~49.9%) route that avoids the more forcing debromination conditions required by the 4,5-dibromo pathway [1]. Procuring this compound as a benchmark standard enables direct comparison of in-house reaction performance against published yields, facilitates troubleshooting of the Friedel-Crafts acylation and hydrogenolysis steps, and provides a reference for evaluating alternative catalyst systems for the single C–Br bond cleavage.

BET Bromodomain (BRD4-BD2) Chemical Probe Development

The 5-bromo indeno-furan scaffold, when elaborated into more complex structures, has demonstrated BRD4-BD2 bromodomain binding with Kd = 63 nM in BROMOscan assays [2]. This is a target engagement profile entirely distinct from the melatonin receptor pharmacology of the non-brominated parent core (MT₁ Ki = 0.014 nM; MT₂ Ki = 0.112 nM) [3]. Medicinal chemistry groups pursuing novel BRD4/BET bromodomain inhibitors should consider sourcing the 5-bromo compound as a starting scaffold for structure–activity relationship (SAR) exploration, as it offers a validated entry point into a chemical space orthogonal to classical melatonin receptor agonists.

Regioisomer Authentication and Analytical Method Validation

Given that the 4-bromo regioisomer (CAS 196597-69-0) and the 5-bromo compound share identical molecular formulas and molecular weights (C₁₁H₉BrO₂; 253.09 g/mol), they are indistinguishable by mass spectrometry . The 5-bromo compound's experimentally validated melting point (149–151 °C) provides the only rapid, instrument-free method for distinguishing between these regioisomers without resorting to NMR. Analytical development laboratories should procure authenticated samples of both regioisomers to establish discriminatory HPLC retention times, NMR chemical shift fingerprints, and melting point identity criteria for use in certificate-of-analysis verification of incoming materials.

Quote Request

Request a Quote for 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.